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Compound of Interest

Compound Name: GSK2818713

Cat. No.: B12426424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK2818713, a potent and

selective small-molecule inhibitor of the histone methyltransferase EZH2. It details the

compound's mechanism of action, its impact on histone methylation, and the resultant cellular

consequences. This document includes quantitative data, detailed experimental protocols, and

visualizations of the relevant biological pathways and experimental workflows to support

research and development efforts in the field of epigenetics and oncology.

Introduction to GSK2818713 and its Target: EZH2
Histone methylation is a critical epigenetic modification that regulates gene expression, and its

dysregulation is implicated in various cancers.[1] One of the key enzymes involved in this

process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb

Repressive Complex 2 (PRC2).[2][3] The PRC2 complex, which also includes core

components like EED and SUZ12, is responsible for mono-, di-, and tri-methylation of histone

H3 on lysine 27 (H3K27me1/2/3).[4][5] H3K27 trimethylation (H3K27me3) is a well-established

repressive mark associated with the silencing of target genes, thereby controlling cellular

processes such as proliferation and differentiation.[2][6]

In numerous malignancies, including B-cell lymphomas, gain-of-function mutations or

overexpression of EZH2 lead to aberrant gene silencing, promoting cancer cell survival and

proliferation.[4][7] This has established EZH2 as a compelling therapeutic target. GSK2818713
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(also known as GSK126) is a small-molecule inhibitor developed to specifically target the

enzymatic activity of EZH2.[7]

Mechanism of Action of GSK2818713
GSK2818713 functions as a potent and highly selective inhibitor of EZH2. Its mechanism of

action is competitive with the S-Adenosyl-L-methionine (SAM) cofactor, which serves as the

universal methyl donor for histone methyltransferases.[7] By binding to the SAM-binding pocket

within the EZH2 SET domain, GSK2818713 effectively blocks the transfer of a methyl group to

the lysine 27 residue of histone H3.[7] This inhibition occurs for both wild-type (WT) and mutant

forms of EZH2.[7] The direct consequence of this enzymatic inhibition is a global reduction in

the levels of H3K27me3, leading to the de-repression and subsequent activation of PRC2

target genes.[2][3] This reactivation of tumor suppressor genes can induce cell cycle arrest,

apoptosis, and a decrease in the proliferation of cancer cells dependent on EZH2 activity.[2][3]

Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical PRC2 pathway and the specific point of

intervention for GSK2818713.
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GSK2818713 inhibits EZH2, blocking H3K27 methylation and gene repression.

Quantitative Data
The potency and selectivity of GSK2818713 (GSK126) have been characterized in biochemical

assays. The following table summarizes key quantitative metrics and provides a comparison

with other notable EZH2 inhibitors.
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Compound Target(s) Kiapp (nM) IC50 (nM) Selectivity Reference

GSK2818713

(GSK126)

WT & Mutant

EZH2
0.5 - 3 -

>150-fold vs

EZH1>1000-

fold vs other

HMTs

[7]

Tazemetostat

(EPZ-6438)

WT & Mutant

EZH2
- 2 - 38

35-fold vs

EZH1>4,500-

fold vs other

HMTs

[7]

CPI-1205
WT & Mutant

EZH2
-

2.2 (WT)3.1

(Mutant)
- [7]

Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of EZH2 inhibitors. Below are

representative protocols for key in vitro experiments.

This protocol describes a radiometric assay to determine the direct inhibitory activity of

GSK2818713 on the EZH2 enzyme complex.

Materials:

Recombinant human PRC2 complex (EZH2/EED/SUZ12)

Biotinylated histone H3 (1-28) peptide substrate

S-adenosyl-L-[3H-methyl]-methionine ([3H]-SAM)

GSK2818713 (or other test compounds) dissolved in DMSO

Assay Buffer: 50 mM Tris-HCl pH 8.5, 2 mM MgCl2, 4 mM DTT

Stop Solution: 5 M Guanidine Hydrochloride

Streptavidin-coated FlashPlates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6659997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6659997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6659997/
https://www.benchchem.com/product/b12426424?utm_src=pdf-body
https://www.benchchem.com/product/b12426424?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Microplate scintillation counter

Procedure:

Prepare a serial dilution of GSK2818713 in DMSO, followed by a 1:100 dilution in Assay

Buffer.

In a 96-well plate, add 5 µL of the diluted compound solution. For control wells, add Assay

Buffer with 1% DMSO.

Add 20 µL of the enzyme mix containing the PRC2 complex (final concentration ~2 nM) and

H3 peptide substrate (final concentration ~0.4 µM) in Assay Buffer.

Incubate for 15 minutes at room temperature to allow compound binding to the enzyme.

Initiate the reaction by adding 25 µL of [3H]-SAM (final concentration ~0.5 µM) in Assay

Buffer.

Incubate the reaction mixture for 60 minutes at room temperature.

Stop the reaction by adding 50 µL of Stop Solution.

Transfer 90 µL of the reaction mixture from each well to a streptavidin-coated FlashPlate.

Incubate for 1 hour to allow the biotinylated peptide to bind to the plate.

Wash the plate three times with 200 µL of 0.1% Tween-20 in PBS.

Read the plate on a microplate scintillation counter to quantify the amount of incorporated

[3H]-methyl groups.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC50 value using non-linear regression analysis.

This protocol outlines an ELISA-based method to measure the effect of GSK2818713 on global

H3K27me3 levels within cells.

Materials:
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Cancer cell line of interest (e.g., KARPAS-422, a DLBCL line with an EZH2 Y641 mutation).

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

GSK2818713.

Histone extraction buffer.

ELISA kit for H3K27me3 quantification.

Microplate reader (450 nm).

Procedure:

Seed cells in a 96-well culture plate at an appropriate density and allow them to adhere

overnight.

Treat the cells with a range of concentrations of GSK2818713 (e.g., 1 nM to 10 µM) or

vehicle (DMSO) for 72-96 hours.

After the incubation period, harvest the cells and perform histone extraction according to the

manufacturer's protocol for the chosen kit.

Quantify the total protein concentration of the histone extracts to ensure equal loading.

Perform the H3K27me3 ELISA following the kit's instructions. This typically involves coating

the plate with the histone extracts, incubating with a primary antibody against H3K27me3,

followed by a secondary HRP-conjugated antibody.

Add the substrate and stop solution, then measure the absorbance at 450 nm.

Normalize the H3K27me3 signal to the total amount of histone protein loaded.

Calculate the reduction in H3K27me3 levels relative to the vehicle-treated control and

determine the IC50 for cellular H3K27me3 reduction.

This protocol describes a colorimetric assay to assess the impact of GSK2818713 on the

proliferation and viability of cancer cells.[8]
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Materials:

Cancer cell line of interest.

Complete cell culture medium.

GSK2818713.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Microplate reader (570 nm).

Procedure:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24

hours.

Treat the cells with serial dilutions of GSK2818713 for a prolonged period (e.g., 6-7 days,

refreshing the media and compound every 3 days).

At the end of the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well

and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve

the formazan crystals.

Shake the plate gently for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell growth inhibition compared to vehicle-treated cells and

determine the GI50 (concentration for 50% growth inhibition).

General Experimental Workflow
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The evaluation of a targeted inhibitor like GSK2818713 typically follows a multi-stage process,

from initial biochemical characterization to preclinical in vivo assessment.

In Vitro Evaluation In Vivo Evaluation

Biochemical Assay
(Enzyme Inhibition, Ki, IC50)

Cell-Based Assay
(Target Engagement, H3K27me3)

Confirm Cellular Activity Phenotypic Assay
(Proliferation, Apoptosis)

Assess Functional Outcome Pharmacokinetics (PK)
(ADME)

Advance to In Vivo Pharmacodynamics (PD)
(Tumor H3K27me3)

Establish Exposure-Response Efficacy Studies
(Xenograft Models)

Validate In Vivo Efficacy

Click to download full resolution via product page

Workflow for the preclinical evaluation of an EZH2 inhibitor.

Conclusion
GSK2818713 is a pivotal tool for both basic research and clinical development, offering a

highly specific means to probe the function of EZH2 in normal and disease states. Its SAM-

competitive mechanism of action leads to a direct reduction in H3K27 methylation, reversing

the aberrant gene silencing that drives certain cancers. The protocols and data presented in

this guide provide a robust framework for researchers to effectively utilize and evaluate

GSK2818713 and similar epigenetic modulators in their drug discovery and development

pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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